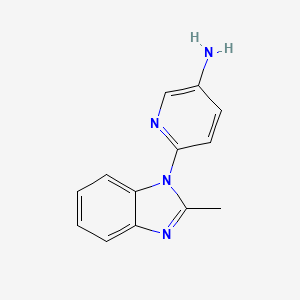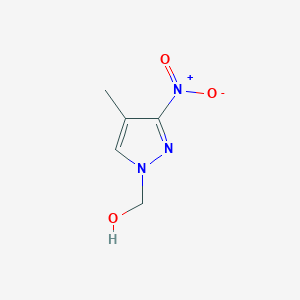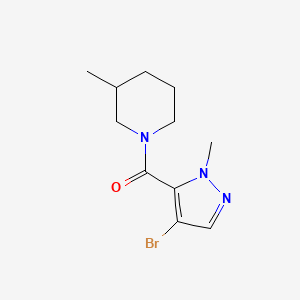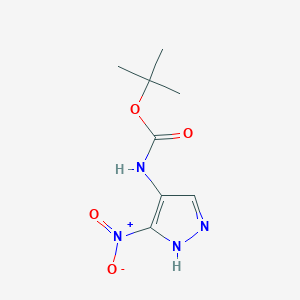![molecular formula C18H18N2O4 B10907010 methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B10907010.png)
methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate is an organic compound with the molecular formula C17H16N2O3 This compound is known for its unique structure, which includes a benzoate ester linked to a hydrazone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate typically involves the reaction of 4-formylbenzoic acid methyl ester with 2-(2-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as advanced purification techniques such as column chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or hydrazones.
Applications De Recherche Scientifique
Methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-methylbenzoate: Similar ester structure but lacks the hydrazone moiety.
Methyl 4-[(E)-{2-[(2,3-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoate: Similar structure with different substituents on the phenoxy group.
Uniqueness
Methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate is unique due to its specific hydrazone linkage and the presence of the 2-methylphenoxy group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C18H18N2O4 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
methyl 4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H18N2O4/c1-13-5-3-4-6-16(13)24-12-17(21)20-19-11-14-7-9-15(10-8-14)18(22)23-2/h3-11H,12H2,1-2H3,(H,20,21)/b19-11+ |
Clé InChI |
ITYALYKBPQWJTB-YBFXNURJSA-N |
SMILES isomérique |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(9-Ethyl-9H-carbazol-3-YL)hydrazono]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B10906929.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine](/img/structure/B10906939.png)

![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B10906946.png)
![(5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B10906952.png)
![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10906953.png)

![3-[(Acetyloxy)methyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10906965.png)
![5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10906969.png)
![Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate](/img/structure/B10906970.png)


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10907002.png)